molecular formula C12H12N2 B14121663 4-Methyl-2-(pyridin-3-yl)aniline

4-Methyl-2-(pyridin-3-yl)aniline

Katalognummer: B14121663
Molekulargewicht: 184.24 g/mol
InChI-Schlüssel: RNDMLVAPZSGYJS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methyl-2-(pyridin-3-yl)aniline is an organic compound that belongs to the class of aromatic amines It consists of a pyridine ring substituted with a methyl group and an aniline moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(pyridin-3-yl)aniline can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Another method involves the direct amination of pyridine derivatives using cupric acetate as a catalyst . This approach allows for the selective amination of β-C(sp2)–H bonds in benzamide derivatives, resulting in moderate to good yields.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Suzuki-Miyaura coupling reaction is often employed in industrial settings due to its scalability and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methyl-2-(pyridin-3-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Wissenschaftliche Forschungsanwendungen

4-Methyl-2-(pyridin-3-yl)aniline has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Methyl-2-(pyridin-3-yl)aniline involves its interaction with specific molecular targets. For instance, it can act as a ligand for metal ions, facilitating various catalytic processes. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Pyridin-2-yl)aniline: Similar structure but with the pyridine ring attached at a different position.

    4-Methyl-3-(pyridin-2-yl)aniline: Another isomer with the methyl group and pyridine ring in different positions.

    N-(4-Methyl-3-(pyridin-2-yl)pyrimidin-2-yl)aniline: A compound with a pyrimidine ring instead of a pyridine ring.

Uniqueness

4-Methyl-2-(pyridin-3-yl)aniline is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications in synthesis and research.

Eigenschaften

Molekularformel

C12H12N2

Molekulargewicht

184.24 g/mol

IUPAC-Name

4-methyl-2-pyridin-3-ylaniline

InChI

InChI=1S/C12H12N2/c1-9-4-5-12(13)11(7-9)10-3-2-6-14-8-10/h2-8H,13H2,1H3

InChI-Schlüssel

RNDMLVAPZSGYJS-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)N)C2=CN=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.